molecular formula C13H15ClNO3PS B596359 Ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate CAS No. 1206680-28-5

Ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate

Cat. No.: B596359
CAS No.: 1206680-28-5
M. Wt: 331.751
InChI Key: VGOZVZRZLDCLIO-UHFFFAOYSA-N
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Description

Ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate is a synthetic compound belonging to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing sulfur, and is substituted with various functional groups, including an amino group, a chlorinated benzene ring, and a phosphinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate typically involves multi-step organic reactions. One common method is the Gewald synthesis, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base such as triethylamine . The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.

    Dorzolamide: A thiophene-containing drug used to treat glaucoma.

    Tioconazole: An antifungal agent with a thiophene ring.

Uniqueness

Ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phosphinate group with a chlorinated benzothiophene ring is not commonly found in other compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

2-(5-chloro-1-benzothiophen-3-yl)-2-[ethoxy(methyl)phosphoryl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClNO3PS/c1-3-18-19(2,17)12(13(15)16)10-7-20-11-5-4-8(14)6-9(10)11/h4-7,12H,3H2,1-2H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOZVZRZLDCLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C)C(C1=CSC2=C1C=C(C=C2)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClNO3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657958
Record name Ethyl [2-amino-1-(5-chloro-1-benzothiophen-3-yl)-2-oxoethyl]methylphosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206680-28-5
Record name Ethyl [2-amino-1-(5-chloro-1-benzothiophen-3-yl)-2-oxoethyl]methylphosphinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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